molecular formula C12H4Cl6 B1345201 2,3,3',4',5,6-Hexachlorobiphenyl CAS No. 74472-44-9

2,3,3',4',5,6-Hexachlorobiphenyl

Cat. No.: B1345201
CAS No.: 74472-44-9
M. Wt: 360.9 g/mol
InChI Key: ZAGRQXMWMRUYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3',4',5,6-Hexachlorobiphenyl is a congener of the polychlorinated biphenyl (PCB) family, a group of stable, industrially produced chemicals consisting of a biphenyl structure with multiple chlorine substitutions . Please note that the specific CAS number and properties for this exact isomer could not be confirmed via current search results. The information below pertains to hexachlorobiphenyls as a class. Properties and Research Value: PCBs are noted for their persistence in the environment and tendency to bioaccumulate in fatty tissues due to their lipophilic nature, leading to biomagnification in the food chain . Their biological half-life in human serum is approximately 10 years, making them subjects of long-term exposure studies . Specific hexachlorobiphenyl congeners are of significant research interest as they often account for a substantial proportion of the total PCB content found in human serum . Mechanism of Action: The biological effects of many PCBs are exerted through the aryl hydrocarbon receptor (AhR) . Upon ligand binding, AhR translocates to the nucleus, dimerizes, and regulates the expression of various target genes, including those for xenobiotic metabolism enzymes like Cyp1a1 and Cyp1b1 . PCBs have also been reported to disrupt cellular calcium homeostasis and increase reactive oxygen species (ROS), which can lead to cellular injury and proliferation . Applications and Hazards: This compound is strictly for use in laboratory research to investigate the toxicological profile, environmental fate, and biochemical mechanisms of PCBs. Consistent with other PCBs, this congener is expected to be hazardous. Potential effects may include liver damage, irritation to skin and eyes, and it is suspected of causing cancer following prolonged and repeated exposure . Regulatory Status: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-11(17)8(15)4-9(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGRQXMWMRUYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074233
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-44-9
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54FDS4BNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Dynamics and Distribution of 2,3,3 ,4 ,5,6 Hexachlorobiphenyl

Bioaccumulation and Bioconcentration Processes

Accumulation in Terrestrial Biota

The accumulation of polychlorinated biphenyls (PCBs) in terrestrial organisms is a significant concern due to their persistence and lipophilic (fat-loving) nature. While specific data on the congener 2,3,3',4',5,6-hexachlorobiphenyl is limited, the behavior of other hexachlorobiphenyls and PCBs, in general, provides a strong indication of its likely accumulation patterns in terrestrial biota.

Soil invertebrates, particularly earthworms, play a crucial role in the initial uptake of PCBs from the soil into the terrestrial food web. Earthworms can accumulate PCBs from contaminated soil through ingestion of soil particles and dermal contact. Studies have shown that the concentration of PCBs in earthworms can be significantly higher than in the surrounding soil. For instance, in one study, total PCB concentrations in earthworms from a sludge-treated field ranged from 22 to 174 µg/kg (dry weight), while soil concentrations were around 13 µg/kg, resulting in accumulation factors of 5.5 to 13.4. epa.gov Another study on compost found that on a lipid and organic matter normalized basis, earthworms (Eisenia foetida) contained approximately 23 times more PCBs than the compost they inhabited. epa.gov The bioavailability of PCBs to earthworms is influenced by factors such as the organic carbon content of the soil and the degree of chlorination of the PCB congener. epa.govresearchgate.net Less chlorinated congeners have been observed to have higher bioaccumulation factors than more highly chlorinated ones. researchgate.net

The accumulation of PCBs is not limited to invertebrates. Terrestrial vertebrates, including mammals and birds, are exposed to these compounds primarily through their diet. For example, a study on a remote terrestrial food chain in Canada involving lichen, caribou, and wolves found that the highest concentrations of various persistent organic pollutants, including PCBs, were in the top predator, the wolf. nih.gov This demonstrates the movement of these compounds up the food chain. The specific congener 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB-153), which is structurally similar to this compound, is often used as a biomarker for PCB exposure due to its persistence and high accumulation potential. lu.se

The following table illustrates the accumulation of various PCB congeners in earthworms from different soil environments.

PCB CongenerSoil Concentration (µg/kg dry weight)Earthworm Concentration (µg/kg)Bioaccumulation Factor (BAF)Reference
PCB-10119.8 - 6295.6 - 197Not Specified epa.gov
PCB-11819.8 - 6295.6 - 197Not Specified epa.gov
PCB-13819.8 - 6295.6 - 197Not Specified epa.gov
PCB-15319.8 - 6295.6 - 197Not Specified epa.gov
PCB-18019.8 - 6295.6 - 197Not Specified epa.gov

Trophic Transfer and Biomagnification Potential in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next, from prey to predator. researchgate.net Biomagnification is the subsequent increase in the concentration of these contaminants at successively higher levels in a food web. cimi.orgmiami.edu Persistent and lipophilic compounds like this compound have a high potential for biomagnification. researchgate.netoregonstate.edu

Once PCBs enter the base of the food web, often through uptake by plants or soil invertebrates, their concentrations tend to increase in organisms at higher trophic levels. epa.gov This is because these compounds are not easily metabolized or excreted, leading to their accumulation in fatty tissues. cimi.org As predators consume prey containing these stored PCBs, the toxins are transferred and become more concentrated in the predator's body. miami.edu

The potential for a chemical to biomagnify is often expressed as a Biomagnification Factor (BMF) or a Trophic Magnification Factor (TMF). A BMF greater than 1 indicates that the concentration of the chemical is higher in the predator than in its prey. nih.gov A TMF greater than 1 signifies that the concentration of the chemical increases as you move up the food web. nih.gov For many PCB congeners, BMFs and TMFs are significantly greater than 1, confirming their biomagnification potential. researchgate.netcore.ac.uk

The table below provides examples of Trophic Magnification Factors for various persistent organic pollutants, illustrating the potential for these types of compounds to biomagnify in food webs.

Compound/Compound GroupFood Web TypeTrophic Magnification Factor (TMF)Reference
Perfluorocarboxylates (C9-C11)Terrestrial (Lichen-Caribou-Wolf)2.2 - 2.9 nih.gov
Perfluorooctane Sulfonate (PFOS)Terrestrial (Lichen-Caribou-Wolf)2.3 - 2.6 nih.gov
Polychlorinated Biphenyls (PCBs)AquaticPotential to biomagnify researchgate.net
DDT and DDEAquaticPotential to biomagnify researchgate.net

Degradation and Biotransformation Pathways of 2,3,3 ,4 ,5,6 Hexachlorobiphenyl

Biotic Degradation Mechanisms

The most significant pathway for the environmental breakdown of PCBs is through the action of microorganisms. Both anaerobic and aerobic microorganisms have demonstrated the ability to degrade a wide range of PCB congeners.

Microbial Degradation of Hexachlorobiphenyls

The microbial degradation of hexachlorobiphenyls is a complex process that is highly dependent on the specific bacterial strains present and the environmental conditions.

Under anaerobic conditions, such as those found in deep sediments and waterlogged soils, a process known as reductive dechlorination is the primary mechanism for PCB transformation. In this process, anaerobic bacteria use the chlorinated biphenyl (B1667301) as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process is crucial as it reduces the toxicity of the PCBs and often makes them more susceptible to further degradation by aerobic bacteria.

Studies on various PCB congeners have shown that the rate and extent of reductive dechlorination are highly dependent on the chlorine substitution pattern. Generally, meta- and para-substituted chlorines are more readily removed than ortho-substituted ones. For example, research on 2,3,4,5-tetrachlorobiphenyl (B164871) in sediment cultures demonstrated the preferential removal of the para-chlorine to form 2,3,5-trichlorobiphenyl. nih.gov While specific studies on 2,3,3',4',5,6-Hexachlorobiphenyl are scarce, it is plausible that it would undergo a similar stepwise dechlorination, leading to the formation of lower-chlorinated congeners. The table below illustrates typical dechlorination products observed in anaerobic degradation studies of other hexachlorobiphenyls.

Interactive Table: Anaerobic Dechlorination Products of Selected Hexachlorobiphenyls

Original CongenerDechlorination Product(s)Reference(s)
2,3,4,5,6-Pentachlorobiphenyl2,3,5,6-Tetrachlorobiphenyl
2,2',4,4',5,5'-Hexachlorobiphenyl (B50431)2,2',4,5,5'-Pentachlorobiphenyl, 2,2',4,4',5'-Pentachlorobiphenyl nih.gov
Aroclor 1260 (a mixture containing hexachlorobiphenyls)Lower chlorinated biphenyls wikipedia.org

Note: This table presents data from studies on other hexachlorobiphenyls to illustrate the process of anaerobic dechlorination and does not represent direct experimental results for this compound.

In aerobic environments, certain bacterial strains can degrade PCBs through an oxidative pathway. This process typically involves the action of dioxygenase enzymes, which introduce oxygen atoms into the biphenyl rings. This leads to the formation of dihydroxybiphenyls, which can then undergo ring cleavage and further degradation, ultimately leading to mineralization (conversion to carbon dioxide, water, and chloride ions).

The effectiveness of aerobic degradation is also highly dependent on the PCB congener. Generally, less chlorinated PCBs and those with unsubstituted carbon atoms at the 2,3-positions are more readily degraded. Highly chlorinated PCBs, especially those with multiple ortho-substituted chlorines, are more resistant to aerobic attack.

Bacterial strains such as Rhodococcus, Pseudomonas, and Burkholderia have been identified as being capable of degrading a range of PCBs. researchgate.net For instance, some Rhodococcus strains have been shown to degrade various PCB congeners through the "biphenyl upper pathway," which involves a series of enzymatic reactions initiated by biphenyl dioxygenase. researchgate.net

Given the high degree of chlorination and the substitution pattern of this compound, it is likely to be highly resistant to aerobic degradation. However, if it undergoes prior anaerobic dechlorination to less chlorinated congeners, these products may then be susceptible to aerobic breakdown. The table below provides examples of bacterial strains capable of degrading various PCB congeners.

Interactive Table: Bacterial Strains Involved in Aerobic PCB Degradation

Bacterial StrainDegraded PCB Congener(s)Key Enzyme(s)Reference(s)
Rhodococcus sp.Various congeners in Aroclor mixturesBiphenyl Dioxygenase researchgate.net
Pseudomonas sp.2,4'-DichlorobiphenylDichlorobiphenyl Dehalogenase
Burkholderia xenovorans LB400Wide range of PCBsBiphenyl Dioxygenase
Nocardioides sp. PD653Hexachlorobenzene (related compound)Monooxygenase nih.gov

Note: This table provides examples of bacterial strains and their capabilities with other PCB congeners to illustrate the process of aerobic degradation and does not represent direct experimental results for this compound.

Enzymatic Systems Involved in Bacterial Dechlorination and Oxidation (e.g., BphA, BphC, BphD)

The bacterial degradation of PCBs is primarily an aerobic process initiated by a multi-component enzyme system encoded by the bph gene cluster. The key enzymes in this pathway are biphenyl dioxygenase (BphA), dihydrodiol dehydrogenase (BphB), 2,3-dihydroxybiphenyl dioxygenase (BphC), and a hydrolase (BphD).

BphA, a Rieske-type iron-sulfur protein, catalyzes the initial and often rate-limiting step: the dihydroxylation of the biphenyl core to produce a cis-dihydrodiol. The specificity of BphA is a critical determinant of a bacterium's ability to degrade different PCB congeners. For instance, the BphA of Burkholderia xenovorans LB400 preferentially oxidizes the non-chlorinated or less-chlorinated ring of the biphenyl molecule. This strain has been shown to metabolize a wide array of PCBs, including some congeners with five or more chlorine atoms. oup.com The degradation of many PCB congeners, especially those lacking adjacent unchlorinated carbon atoms, proceeds through mechanisms that are still being fully elucidated, but it is clear that some aerobic bacteria can degrade a broader spectrum of PCBs than once thought. oup.com

Following the initial oxidation by BphA, the resulting dihydrodiol is dehydrogenated by BphB to form a dihydroxybiphenyl. This catechol-like intermediate is then subject to ring cleavage by BphC, a 2,3-dihydroxybiphenyl 1,2-dioxygenase. This meta-cleavage reaction opens the aromatic ring, yielding a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. Finally, the BphD hydrolase acts on this intermediate, leading to the formation of a chlorobenzoic acid and a five-carbon aliphatic acid. researchgate.net

While direct studies on the enzymatic degradation of 2,3,3',4',5',6-hexachlorobiphenyl (B1345198) are limited, the chlorine substitution pattern of this congener suggests it would be a challenging substrate for bacterial enzymes. The presence of multiple chlorine atoms, particularly on both rings, generally hinders the initial dioxygenase attack by BphA.

Fungal Biotransformation Capabilities

White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide variety of persistent organic pollutants, including PCBs. nih.govresearchgate.net This capability is largely attributed to their non-specific, extracellular ligninolytic enzyme systems, which include laccases and peroxidases. nih.govnih.gov These enzymes generate highly reactive radicals that can attack the PCB molecule.

However, the efficiency of fungal degradation of PCBs is highly dependent on the degree and pattern of chlorination. nih.gov Studies have consistently shown that less chlorinated biphenyls are degraded more readily than their more highly chlorinated counterparts. For example, in a study with Phanerochaete chrysosporium, significant mineralization was observed for 4,4'-dichlorobiphenyl (B164843), while negligible mineralization occurred for 2,2',4,4',5,5'-hexachlorobiphenyl over a 28-day period. nih.gov This suggests that highly chlorinated congeners like 2,3,3',4',5',6-hexachlorobiphenyl are likely to be highly resistant to fungal degradation.

While complete mineralization is often limited, fungi can transform PCBs into hydroxylated metabolites. nih.gov Some fungal species, such as Penicillium chrysogenum, Scedosporium apiospermum, Penicillium digitatum, and Fusarium solani, have been identified as capable of degrading certain PCB congeners, apparently without the involvement of ligninolytic enzymes. doaj.org

Comparative Analysis of Degradation Rates and Extents across Congeners

The rate and extent of PCB degradation are inversely related to the number of chlorine atoms on the biphenyl rings. This trend is observed across different biological systems, including bacteria and fungi. The position of the chlorine atoms also plays a crucial role.

OrganismCongener (Chlorination Level)Degradation ExtentTimeframeReference
Phanerochaete chrysosporium4,4'-Dichlorobiphenyl (Di-)11.6% Mineralization28 days nih.gov
Phanerochaete chrysosporium2,2',4,4',5,5'-Hexachlorobiphenyl (Hexa-)Negligible Mineralization28 days nih.gov

As illustrated in the table, lower chlorinated congeners are more susceptible to microbial degradation. For 2,3,3',4',5',6-hexachlorobiphenyl, its high degree of chlorination would place it among the most recalcitrant congeners, with an expectedly very low degradation rate in both bacterial and fungal systems under aerobic conditions.

Metabolite Identification and Characterization in Environmental Systems

The biotransformation of PCBs leads to the formation of various metabolites, some of which can be more toxic and persistent than the parent compounds.

Hydroxylated Metabolites

Hydroxylated PCBs (OH-PCBs) are primary metabolites formed through the action of cytochrome P450 (CYP450) monooxygenases in a wide range of organisms, from microorganisms to mammals. nih.govnih.govresearchgate.net This metabolic pathway is a key detoxification mechanism, as the addition of a hydroxyl group increases the water solubility of the compound, facilitating its excretion. researchgate.net

In a study on the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) by human hepatic microsomes, two major hydroxylated metabolites were identified: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov The formation of these metabolites is believed to proceed through an arene oxide intermediate. nih.gov Given the structural similarities, it is plausible that the metabolism of 2,3,3',4',5',6-hexachlorobiphenyl would also yield various hydroxylated isomers. OH-PCBs have been detected in a wide range of environmental samples and in human tissues. nih.govmdpi.com

Dihydroxylated Metabolites

Further oxidation of hydroxylated PCBs can lead to the formation of dihydroxylated metabolites. For example, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl has been shown to produce 4,5-dihydroxy-2,2',3,3',6,6'-hexachlorobiphenyl. This dihydroxylated metabolite can be formed through the direct hydroxylation of a 5-hydroxy-HCB intermediate.

In bacterial systems, the initial enzymatic attack by biphenyl dioxygenase results in the formation of a cis-dihydrodiol, which is then dehydrogenated to a dihydroxylated biphenyl. nih.gov These dihydroxylated intermediates are then susceptible to ring cleavage.

Chlorobenzoate Formation

Chlorobenzoic acids (CBAs) are common end-products of the aerobic bacterial degradation of PCBs. nih.govnih.govresearchgate.net They are formed after the cleavage of one of the biphenyl rings. The accumulation of CBAs in the growth medium can inhibit further PCB degradation by acting as a feedback inhibitor on the upstream enzymes of the pathway. nih.govresearchgate.net

Ligninolytic fungi can also produce chlorobenzoic acid from the degradation of hydroxylated PCBs. nih.gov For instance, 4-chlorobenzoic acid was identified as a metabolite from the degradation of 4,4'-dichlorobiphenyl by Phanerochaete chrysosporium. nih.gov It is therefore expected that the degradation of 2,3,3',4',5',6-hexachlorobiphenyl would lead to the formation of various chlorinated benzoic acids, likely with multiple chlorine substitutions. The ability of microorganisms to further degrade these chlorobenzoates is crucial for the complete mineralization of PCBs.

Factors Influencing Biodegradation Efficiency and Congener-Specific Susceptibility

The biodegradation of polychlorinated biphenyls (PCBs), including the specific congener this compound (PCB 140), is a complex process governed by a variety of interconnected factors. The efficiency of microbial degradation and the susceptibility of individual congeners are not uniform, leading to differential persistence in the environment. Key influencing factors include the chemical structure of the PCB congener, the types of microorganisms present, and the surrounding environmental conditions.

The number and position of chlorine atoms on the biphenyl rings are paramount in determining a congener's susceptibility to microbial attack. nih.gov Generally, the rate of biodegradation decreases as the number of chlorine atoms increases. nih.gov Highly chlorinated PCBs are more resistant to aerobic degradation, which is a common pathway for less chlorinated congeners. nih.gov For instance, studies have shown that PCB congeners with three or fewer chlorine atoms are more readily degraded, while those with five or more, such as hexachlorobiphenyls, are significantly more recalcitrant. nih.gov

The substitution pattern of chlorine atoms also plays a critical role. The presence of chlorine atoms at the ortho positions can sterically hinder the enzymatic action of biphenyl dioxygenase, a key enzyme in the aerobic degradation pathway. nih.gov Conversely, the presence of adjacent unchlorinated carbon atoms, particularly at the 2,3- and 5,6-positions, facilitates this enzymatic attack. nih.gov Research on the cyanobacterium Anabaena PD-1 demonstrated a higher degradation efficiency for PCB congeners with meta- and para- substituted chlorines compared to those with ortho-substituted chlorines. nih.gov

The nature of the microbial community is another decisive factor. Different microorganisms possess distinct metabolic capabilities for PCB degradation. Some bacteria, like Burkholderia xenovorans LB400 and various Rhodococcus species, are well-known for their broad-spectrum PCB-degrading abilities under aerobic conditions. nih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to degrade certain PCB congeners, although their effectiveness varies with the degree of chlorination. nih.gov The degradation of this compound (PCB 140) has been observed in a study using Anabaena PD-1, which recorded a biodegradation percentage of 57.6% for this specific congener. nih.gov Microbial consortia, containing multiple species with complementary metabolic pathways, can often achieve more extensive degradation than single strains. mdpi.com

Environmental conditions significantly modulate the efficiency of biodegradation. Aerobic and anaerobic environments favor different degradation pathways. Aerobic degradation typically involves the oxidation of the biphenyl rings, while anaerobic degradation often proceeds through reductive dechlorination, where chlorine atoms are removed from the biphenyl structure. nih.gov This anaerobic dechlorination can reduce the toxicity of highly chlorinated congeners and make them more amenable to subsequent aerobic degradation. nih.gov Other environmental parameters such as temperature, pH, and the availability of nutrients and co-metabolites can also influence microbial activity and, consequently, the rate of PCB degradation. researchgate.net For example, the presence of a readily available carbon source can sometimes enhance the co-metabolism of PCBs.

The following tables present research findings on the biodegradation of various hexachlorobiphenyl congeners, providing a comparative perspective on their susceptibility to microbial degradation.

Table 1: Biodegradation of Hexachlorobiphenyl Congeners by Anabaena PD-1

This table illustrates the varying biodegradation percentages of different hexachlorobiphenyl congeners by the cyanobacterium Anabaena PD-1 over a 25-day period.

Congener NumberIUPAC NameBiodegradation (%)
1322,2',3,3',4,6'-Hexachlorobiphenyl31.0
140This compound57.6
1412,2',3,4,5,5'-Hexachlorobiphenyl36.9
1462,2',3,4',5,5'-Hexachlorobiphenyl42.6
1492,2',3,4',5',6-Hexachlorobiphenyl38.0
1512,2',3,5,5',6-Hexachlorobiphenyl76.8
1532,2',4,4',5,5'-Hexachlorobiphenyl34.5
1592,3,3',4,5,5'-Hexachlorobiphenyl28.9

Data sourced from a study on the biodegradation of PCBs by Anabaena PD-1. nih.gov

Table 2: Comparative Degradation of PCB Congeners by Different Bacterial Strains

This table provides a qualitative comparison of the degradation of various PCB congeners by different bacterial strains. The data highlights the congener-specific degradation capabilities of these microorganisms.

Congener NumberDegradation by Burkholderia xenovorans LB400Degradation by Rhodococcus sp. strain RHA1Degradation by Pseudomonas fluorescens F113pcb
101DegradedDegradedNot Degraded
118DegradedDegradedNot Degraded
138Not DegradedDegradedNot Degraded
153Not DegradedDegradedNot Degraded
180Not DegradedNot DegradedNot Degraded

This table is a representation of findings from multiple studies on bacterial degradation of PCBs and is intended for comparative purposes. nih.govdtu.dk

Analytical Methodologies for 2,3,3 ,4 ,5,6 Hexachlorobiphenyl Quantification

Sample Collection and Preparation Techniques

The initial and most critical steps in the analysis of 2,3,3',4',5,6-Hexachlorobiphenyl are the collection and preparation of samples. The methodologies vary significantly depending on the sample matrix, whether environmental or biological.

The presence of PCBs, including this compound, is regularly monitored in environmental compartments such as air, water, soil, and sediment. intertekinform.com Standardized methods are crucial for obtaining representative samples.

Air: Air samples are typically collected by pumping a known volume of air through a sampler that contains a glass fiber filter and an adsorbent trap. cdc.gov The filter captures particle-bound PCBs, while the adsorbent trap collects vapor-phase compounds. Common adsorbents include polyurethane foam (PUF) and XAD-2 resin. cdc.gov For instance, U.S. EPA Method TO-4A specifies the use of PUF cartridges for sampling airborne PCBs, which are then extracted for analysis. thermofisher.com

Water: Water samples are usually collected as grab samples. cdc.gov Due to the low concentrations of PCBs often found in water, a pre-concentration step is frequently necessary. This can be achieved by passing a large volume of water through a solid-phase extraction (SPE) cartridge which adsorbs the PCBs. eurofins.com

Soil and Sediment: For soil and sediment, grab samples are collected from the area of interest. These matrices are often complex and non-homogeneous, requiring careful sample preparation before extraction. nih.gov European Standard EN 17322:2020 provides a framework for the determination of PCBs in solid matrices, specifying a lower limit of application from 1 µg/kg for soils. intertekinform.com

Monitoring this compound in biological samples is vital for understanding human exposure and bioaccumulation. Serum, plasma, and adipose tissue are common matrices for analysis.

Serum and Plasma: Blood samples are collected, and serum or plasma is separated via centrifugation. These samples can be analyzed to determine recent or ongoing exposure to PCBs. scispace.com Analytical methods are available for determining congener-specific PCBs in blood and serum. cdc.gov

Tissue: Adipose tissue is a primary storage site for lipophilic compounds like PCBs and can provide an indication of long-term body burden. Tissue samples are typically obtained through biopsy or during autopsy. nih.gov Small tissue samples (< 0.5 grams) can be effectively analyzed for PCBs and their metabolites. nih.gov

Once collected, the samples must undergo extraction to isolate the target compound from the matrix, followed by a clean-up step to remove interfering substances.

Extraction: The choice of extraction method depends on the sample matrix.

Soxhlet extraction is a traditional method used for solid samples like soil, sediment, and PUF cartridges, often employing a solvent like hexane. cdc.govthermofisher.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a more modern technique that uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than Soxhlet. thermofisher.comnih.gov A study on extracting PCBs from tissue samples used a mixture of hexane, dichloromethane, and methanol with Florisil as a fat retainer, achieving efficient recovery. nih.gov

Solid-Phase Extraction (SPE) is commonly used for aqueous samples, where the sample is passed through a cartridge containing a sorbent that retains the PCBs. eurofins.com

Liquid-Liquid Extraction (LLE) is used for liquid samples like plasma, often with solvents such as chloroform and hexane/methyl tert-butyl ether (MTBE). scispace.com

Clean-up: Extracts, especially from biological and environmental samples, contain co-extracted substances like lipids that can interfere with the analysis. cloudfront.net Clean-up procedures are essential to remove these interferences.

Adsorption Chromatography: Columns packed with adsorbents like Florisil or silica gel are widely used. The extract is passed through the column, and different solvent mixtures are used to elute the PCBs while retaining interferences. cdc.govnih.govresearchgate.net

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids from tissue extracts. cloudfront.net

Acid Treatment: Concentrated sulfuric acid can be used to destroy lipid components in the extract. scispace.comshimadzu.com

The following table summarizes common extraction and clean-up techniques for different matrices.

MatrixExtraction MethodClean-up Procedure
Air (PUF) Soxhlet, Accelerated Solvent Extraction (ASE)Florisil, Silica Gel
Water Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Not always required if SPE is selective
Soil/Sediment Soxhlet, Pressurized Liquid Extraction (PLE)Silica Gel, Alumina, GPC
Serum/Plasma Liquid-Liquid Extraction (LLE)Sulfuric Acid Treatment, Silica Gel
Tissue Pressurized Liquid Extraction (PLE), SoxhletGel Permeation Chromatography (GPC), Florisil

Chromatographic Separation and Detection Methods

Following extraction and clean-up, the sample extract is analyzed using chromatographic techniques to separate, identify, and quantify this compound.

High-Resolution Gas Chromatography (HRGC), which utilizes capillary columns, is the standard technique for separating individual PCB congeners. cdc.govcdc.gov The long, narrow capillary columns provide the high resolving power necessary to separate the many co-eluting PCB isomers present in environmental and biological samples. researchgate.netresearchgate.net

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly halogenated compounds like PCBs. cdc.gov It is one of the most common detectors used for routine PCB analysis due to its exceptional sensitivity. tdi-bi.com

The principle of ECD involves a radioactive source (typically Nickel-63) that emits beta particles, ionizing a carrier gas (like nitrogen or an argon-methane mixture) and creating a steady stream of free electrons. When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current. This decrease is measured and is proportional to the concentration of the analyte. tdi-bi.com

The table below shows typical instrumental conditions for the analysis of PCBs using GC-ECD.

ParameterCondition
Instrument Gas Chromatograph with Electron Capture Detector (GC-ECD)
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent tdi-bi.com
Injection Splitless mode tdi-bi.com
Carrier Gas Helium or Hydrogen tdi-bi.com
Oven Program Temperature programmed, e.g., 110°C to 320°C cloudfront.net
Detector Temp. 330°C cloudfront.net
Make-up Gas Nitrogen or Argon/Methane cloudfront.nettdi-bi.com

While highly sensitive, the ECD has a limited linear range, which necessitates the analysis of multiple calibration standards to generate a calibration curve for accurate quantification. tdi-bi.com Despite this, its robustness and high sensitivity make GC-ECD a cornerstone technique for the quantification of this compound in trace-level analysis.

High-Resolution Gas Chromatography (HRGC) Coupled with Detectors

Electrolytic Conductivity Detection (ELCD)

While Gas Chromatography with Electrolytic Conductivity Detection (GC-ELCD) is a recognized technique for the analysis of halogenated compounds, its application specifically for this compound is less commonly detailed in recent literature compared to mass spectrometry-based methods. ELCD operates on the principle of converting halogen-containing compounds eluting from a GC column into an electrolyte in a reaction tube, followed by the measurement of the change in conductivity of a solvent. This provides a selective and sensitive response to halogenated compounds. However, for complex mixtures of PCBs, ELCD may lack the specificity required to distinguish between co-eluting congeners, a critical challenge that is better addressed by mass spectrometric detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of PCBs, including this compound. nih.gov This approach combines the exceptional separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. In a typical GC-MS setup, the sample extract is injected into the GC, where individual PCB congeners are separated based on their boiling points and interaction with a capillary column. nih.gov As the separated congeners elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for identification, while the signal intensity is used for quantification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the analysis of this compound by providing highly accurate mass measurements. measurlabs.comgcms.cz This capability allows for the determination of the elemental composition of an ion, which is crucial for distinguishing the target analyte from matrix interferences with the same nominal mass. gcms.cz When coupled with gas chromatography (GC-HRMS), this technique provides robust identification and quantification, even at trace levels in complex environmental samples like sediment or biological tissues. nih.govresearchgate.net The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, is critical for targeting specific analytes in intricate mixtures. gcms.cz A fully automated method using on-line solid-phase extraction (SPE) and large volume injection (LVI) with GC-HRMS has been developed for the determination of PCBs in small volumes of human blood, demonstrating the sensitivity and efficiency of this approach. nih.gov

Table 1: GC-HRMS Performance Metrics for PCB Analysis

Parameter Performance Source
Mass Accuracy Averaged -0.28 ppm (ranging from 0.64 to -1.03 ppm) for chromatographically separated components. gcms.cz
Limit of Quantification (LOQ) As low as 0.008 µg/L for PCB-180 in human serum. nih.gov

| Sample Volume | As little as 200 µL of human blood, serum, or plasma. | nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, commonly referred to as MS/MS, provides an additional layer of selectivity and sensitivity for the quantification of this compound. thermofisher.com This technique, often used with a triple quadrupole mass spectrometer (QqQ-MS), involves the selection of a specific precursor ion (typically the molecular ion of the PCB congener) in the first quadrupole. researchgate.net This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and chemical interference, leading to lower detection limits and more reliable quantification, especially in complex matrices. researchgate.netescholarship.org GC-MS/MS is well-suited for analyzing organochlorine pesticides, polyaromatic hydrocarbons, and PCBs in environmental samples. thermofisher.com

An analytical method using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) has also been developed for hydroxylated metabolites of PCBs in animal-derived food, showcasing the versatility of the MS/MS approach. nih.gov

Table 2: UPLC-MS/MS Method Performance for OH-PCBs

Parameter Result Source
Limits of Detection (LOD) 0.003–0.010 µg/kg nih.gov
Limits of Quantification (LOQ) 0.009–0.030 µg/kg nih.gov
Average Recoveries 76.7%–116.5% nih.gov

| Relative Standard Deviations (RSD) | < 18.4% | nih.gov |

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS/MS)

For highly complex samples containing numerous PCB congeners and other contaminants, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers unparalleled separation power. researchgate.net In GCxGC, two columns with different separation mechanisms (e.g., nonpolar and polar) are connected via a modulator. researchgate.net This setup allows for a much greater peak capacity and resolution compared to single-column GC. researchgate.net When combined with MS or MS/MS, GCxGC can separate and identify individual compounds that would otherwise co-elute. ee-net.ne.jpshimadzu.com This is particularly useful for distinguishing this compound from other hexachlorobiphenyl isomers. The structured two-dimensional chromatograms generated by GCxGC can also aid in identifying compound classes. researchgate.net The high data acquisition speed of detectors like time-of-flight mass spectrometers (TOF-MS) is well-suited for the sharp, narrow peaks produced in GCxGC analysis. researchgate.netnih.gov

Isotope Dilution Techniques for Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of this compound. epa.gov This method involves adding a known amount of a stable, isotopically labeled analog of the target compound (e.g., ¹³C₁₂-2,3,3',4',5,6-Hexachlorobiphenyl) to the sample before extraction and cleanup. nih.goveurofins.com Because the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during sample preparation and analysis. epa.gov By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, a highly accurate and precise concentration can be calculated, correcting for variations in extraction efficiency and instrument response. epa.govuniovi.es This technique is widely used in methods like GC-MS and GC-HRMS for robust and reliable quantification of PCBs in diverse matrices. escholarship.orgeurofins.com

Calibration and Quality Assurance/Quality Control (QA/QC) in this compound Analysis

Rigorous calibration and Quality Assurance/Quality Control (QA/QC) procedures are essential for generating reliable and defensible data in the analysis of this compound. smu.caeurachem.org The goal of QA/QC is to identify and control systematic and random errors throughout the entire analytical process, from sample collection to data reporting. smu.ca

Key QA/QC elements include:

Initial Demonstration of Capability: Each laboratory must demonstrate it can achieve the required performance for the method. epa.gov

Method Blanks: A clean reference matrix is analyzed alongside field samples to check for contamination introduced in the laboratory environment or from reagents. epa.gov

Calibration Standards: A series of solutions with known concentrations of the analyte are used to create a calibration curve, which establishes the relationship between instrument response and concentration. smu.cacpachem.com A calibration control standard from a separate source should be used to verify the accuracy of the calibration standards. smu.ca

Laboratory Control Samples (LCS): A sample of a similar matrix with a known concentration of the analyte is analyzed to monitor the performance of the entire analytical method. smu.ca

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a separate aliquot of a field sample. The analysis of MS/MSD samples helps to assess the effect of the sample matrix on the analytical method's accuracy and precision. epa.gov

Isotopically Labeled Standards: As discussed in the isotope dilution section, these are crucial for correcting for method variability. nih.govepa.gov

By implementing these QA/QC measures, laboratories can ensure the accuracy, precision, and comparability of their analytical results for this compound. eurachem.orgepa.gov

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound PCB 149
¹³C₁₂-2,3,3',4',5,6-Hexachlorobiphenyl Labeled PCB 149
2,2',3,3',4,4'-Hexachlorobiphenyl PCB 128
2,2',3,3',6,6'-Hexachlorobiphenyl (B1221702) 236-HCB
2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) PCB 153 / 245-HCB
3,3',4,4',5-Pentachlorobiphenyl PCB 126
Decachlorobiphenyl PCB 209
2,2',3,4,4',5,5'-Heptachlorobiphenyl PCB 180
Hexa(methoxymethyl)melamine HMMM
Polyethylene glycols PEGs
Octylphenol ethoxylates OPEOs
Polypropylene glycols PPGs
Pentachlorophenol -
Benzidine -
Methylene chloride Dichloromethane (DCM)
Tetrahydrofuran-d8 THF-d8
Hexachlorobenzene HCB
1,4-dioxane-d8 -
2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) -

Certified Reference Materials and Standards

The foundation of accurate and reliable quantification of this compound lies in the use of Certified Reference Materials (CRMs) and standards. These materials, produced by accredited organizations, provide a known and verified concentration of the analyte, ensuring the traceability and comparability of analytical results.

CRMs for PCB analysis are typically solutions of individual or mixed PCB congeners in a high-purity solvent, such as isooctane or hexane. nist.gov These standards are prepared gravimetrically under stringent quality control systems, often in accordance with ISO 17034 and ISO/IEC 17025. chemetrix.co.za The certified value of a CRM is the most accurate estimate of the true value, with an associated uncertainty that accounts for all known or suspected sources of bias. nist.govnist.gov

Several organizations provide CRMs for PCB analysis, including:

National Institute of Standards and Technology (NIST): Offers Standard Reference Materials (SRMs) containing certified mass fractions of various PCB congeners. nist.govnist.gov For instance, SRM 2262 is a solution of 28 chlorinated biphenyl (B1667301) congeners in isooctane intended for calibrating chromatographic instruments. nist.gov

AccuStandard: Provides a wide range of PCB standards, including individual congener solutions and mixtures formulated for specific regulatory methods like EPA Method 8082. accustandard.com

Cambridge Isotope Laboratories, Inc. (CIL): Specializes in isotopically labeled standards, which are crucial for isotope dilution mass spectrometry techniques, as well as unlabeled certified standards. dspsystems.eu

The use of these standards is critical for instrument calibration, quality control checks, and the validation of analytical methods. They allow laboratories to demonstrate the accuracy and precision of their measurements and ensure that the data they generate is reliable and defensible.

Table 1: Examples of Commercially Available PCB Standard Solutions

Product NameSupplierDescription
SRM 2262NISTSolution of 28 PCB congeners in isooctane
C-149SAccuStandardThis compound standard
CS-PCB-149CILCertified standard of this compound

This table is for illustrative purposes and does not represent an exhaustive list of all available standards.

Addressing Co-elution and Interference Challenges

A significant challenge in the gas chromatographic analysis of PCBs is the potential for co-elution, where two or more different PCB congeners are not fully separated and emerge from the chromatographic column at the same time. This is particularly problematic for this compound (PCB 149) as it can co-elute with other hexachlorobiphenyl isomers, leading to inaccurate quantification.

For example, studies have shown that PCB 149 can co-elute with PCB 138 (2,2',3,4,4',5'-hexachlorobiphenyl) and PCB 163 (2,3',4,4',5,5'-hexachlorobiphenyl) on commonly used gas chromatography columns like the 5% phenyl, 95% methylpolysiloxane phase (e.g., CP-SIL8-CB). researchgate.net This co-elution can lead to an overestimation of the concentration of the target analyte if not properly addressed.

To overcome these challenges, analysts employ several strategies:

High-Resolution Gas Chromatography (HRGC): Utilizing long capillary columns (e.g., 50m) with highly selective stationary phases can improve the separation of closely eluting congeners. researchgate.net

Two-Dimensional Gas Chromatography (GCxGC): This advanced technique provides significantly enhanced separation power by using two columns with different selectivities, which is particularly useful for complex mixtures of PCBs. nih.gov

Mass Spectrometric Detection: The use of mass spectrometry (MS), especially high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), can help to distinguish between co-eluting congeners based on their mass-to-charge ratios and fragmentation patterns. researchgate.net The "ortho effect" in mass spectrometry can also be used to differentiate between co-eluting isomers based on their fragmentation patterns. nih.gov

Selective Stationary Phases: Employing very polar stationary phases, such as bis-cyanopropylphenyl polysiloxane (e.g., SP-2330), can achieve the separation of congeners that co-elute on less polar columns. researchgate.net

In addition to co-elution, interferences from the sample matrix can also affect the accuracy of quantification. cdc.gov Cleanup procedures, such as passing the sample extract through multi-layer acid/base/silver nitrate/silica columns or using gel permeation chromatography, are essential to remove interfering compounds before instrumental analysis. cdc.govpublications.gc.ca

Method Validation and Performance Criteria

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. europa.eu For the quantification of this compound, a comprehensive validation process establishes the performance characteristics of the method and ensures the reliability of the generated data. The key performance criteria that must be evaluated are outlined in guidelines from organizations such as the International Council for Harmonisation (ICH) and the South African Development Community Accreditation Service (SADCAS). europa.eusadcas.org

Table 2: Key Method Validation Parameters and Typical Performance Criteria

Performance CharacteristicDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value.Often expressed as percent recovery, typically within 80-120% for trace analysis.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Expressed as relative standard deviation (RSD), typically <15-20%.
RepeatabilityPrecision under the same operating conditions over a short interval of time.
Intermediate PrecisionWithin-laboratory variations: different days, different analysts, different equipment, etc.
ReproducibilityBetween-laboratory precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. publications.gc.caTypically signal-to-noise ratio of 10:1.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity studies.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when method parameters are slightly varied.

This table provides a general overview of method validation parameters. Specific criteria may vary depending on the regulatory requirements and the analytical technique employed.

The validation process involves a series of experiments to assess each of these parameters. For example, accuracy is often determined by analyzing a CRM or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. europa.eu Precision is evaluated by repeatedly analyzing a sample and calculating the standard deviation of the results. sadcas.orgbund.de

A thoroughly validated method provides confidence in the analytical results and ensures that the data is fit for its intended purpose, whether for regulatory compliance, environmental monitoring, or research.

Insufficient Information Available for this compound

Following a comprehensive search of available scientific and environmental literature, it has been determined that there is insufficient specific data to generate a thorough and informative article focusing solely on the chemical compound this compound (PCB 168) as per the requested detailed outline. While general information on polychlorinated biphenyls (PCBs) and other specific hexachlorobiphenyl congeners is abundant, data pertaining exclusively to this compound is scarce.

The outlined sections and subsections require detailed research findings and data tables on biomonitoring, population-based studies, and specific sources of exposure for this particular congener. The conducted searches did not yield specific quantitative data or in-depth studies on this compound that would be necessary to populate the requested data tables and provide a scientifically accurate and detailed analysis for each of the specified topics.

General findings on hexachlorobiphenyls indicate that they are persistent organic pollutants and that human exposure is a concern. Methodologies for detecting PCB congeners have advanced, with techniques like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) allowing for the identification of individual congeners in various biological and environmental samples. epa.govnih.gov

Population-based biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), have assessed exposure to a range of PCBs in the general population. epa.govepa.gov However, these studies tend to focus on the most abundant or toxicologically significant congeners, and detailed data for this compound are not consistently reported.

Research into specialized cohorts, such as firefighters, has indicated potential for increased exposure to PCBs released during fires. upt.ro Similarly, maternal and infant populations have been studied to understand the transfer of PCBs through the placenta and breast milk. nih.gov Again, these studies typically report on a limited number of the most prevalent PCB congeners, with specific data for this compound being largely unavailable in the reviewed literature.

Dietary intake, particularly the consumption of contaminated fish and high-fat foods, is recognized as a primary source of human exposure to PCBs. nih.gov Occupational and environmental exposures can also occur, for instance, in waste management or at sites with historical PCB contamination. nih.govbhu.ac.in However, the contribution of specific food sources or exposure pathways to the body burden of this compound has not been well-documented in the available research.

Due to the lack of specific data for this compound in the scientific literature, it is not possible to construct the requested article with the required level of detail and scientific accuracy for each subsection and to generate the specified data tables.

Biomonitoring and Exposure Assessment Research of Hexachlorobiphenyl Congeners

Sources of Human Exposure to Hexachlorobiphenyl Congeners

Transfer through Maternal Milk

The transfer of polychlorinated biphenyls (PCBs), including hexachlorobiphenyl (HCB) congeners, from a mother to her infant via breast milk is a significant pathway of early-life exposure. Due to their lipophilic (fat-loving) nature, these compounds accumulate in the body's adipose tissues and are readily mobilized into the lipid-rich environment of human milk. nih.gov This creates a direct route of exposure for the nursing infant, a period of critical development. nih.govosti.gov

Research has consistently demonstrated the presence of various PCB congeners in human milk samples collected from diverse populations worldwide. researchgate.netmedcraveonline.com Studies focusing on congener-specific analysis have revealed that the profile of PCBs in human milk is often dominated by higher-chlorinated congeners. researchgate.netmedcraveonline.com For instance, a study analyzing 38 human milk samples found that non-ortho PCB congeners, which are of high toxicological concern, were detectable in all samples. researchgate.net The concentrations of these compounds can, however, vary depending on a multitude of factors.

Several factors influence the concentration of HCBs and other PCBs in maternal milk. The levels of non-ortho, mono-ortho, and non-dioxin-like PCBs in human milk have been observed to decrease as the duration of lactation progresses. nih.govmdpi.com This suggests that the initial period of breastfeeding may represent the highest exposure for the infant. mdpi.com Maternal characteristics and lifestyle also play a crucial role. For example, maternal age has been linked to the content of stable congeners like PCB 153. nih.gov Furthermore, dietary habits, such as the consumption of fish, have been positively correlated with the milk content of specific congeners like PCB 118 and PCB 156. nih.gov

In a study involving lactating rhesus monkeys, the transfer of HCB was significant, with milk concentrations averaging 17 times higher than the maternal serum levels. osti.gov This led to infant serum levels that were two to five times higher than those of their mothers, highlighting the efficient transfer and potential for bioaccumulation in the nursing offspring. osti.gov

Table 1: Research Findings on PCB Congeners in Human Milk

Study Focus Key Findings Relevant Congeners Mentioned Citation
Congener-specific analysis in Saudi Arabian human milk PCB profile dominated by higher chlorinated congeners; PCB-81 and PCB-153 were most dominant. PCB-81, PCB-153, other non-ortho and mono-ortho congeners researchgate.netmedcraveonline.com
Changes in PCB residues during lactation Content of non-ortho, mono-ortho, and ndl-PCBs decreased with lactation duration; Fish consumption correlated with higher levels of certain congeners. PCB 77, 81, 118, 135, 153, 156, 189 nih.govmdpi.com
Lactational transfer in rhesus monkeys Milk HCB concentrations were 17 times higher than maternal serum; infant serum levels were 2-5 times higher than maternal serum. Hexachlorobenzene (HCB) osti.gov
General assessment of HCB in human milk HCB is readily absorbed, accumulates in fat, and is transferred through milk. Hexachlorobenzene (HCB) nih.gov

Isomer-Specific Biomonitoring and Atropselective Biotransformation of Hexachlorobiphenyls

The biomonitoring of hexachlorobiphenyls has become increasingly sophisticated, moving beyond the measurement of total PCBs to isomer-specific analysis. This is crucial because the biological and toxicological effects of PCBs can vary dramatically between different congeners, even among those with the same number of chlorine atoms (isomers). nih.gov Furthermore, a unique characteristic of some PCB congeners, including certain hexachlorobiphenyls, is axial chirality. This property arises from restricted rotation around the single bond connecting the two phenyl rings, leading to the existence of stable, non-superimposable mirror images called atropisomers. nih.govuky.edu

The study of these atropisomers is a key aspect of modern exposure and risk assessment because they can exhibit different biological activities and undergo stereoselective, or "atropselective," biotransformation. uky.edu This means that the two atropisomers of a single chiral PCB congener can be metabolized at different rates and via different pathways in the body. nih.gov

Atropselective biotransformation is primarily driven by cytochrome P450 (CYP) enzymes in the liver. nih.gov Research has shown that following exposure to a racemic mixture (a 50/50 mix of both atropisomers), significant enrichment of one atropisomer over the other can occur in mammalian tissues. uky.edu For example, studies on PCB 136 (2,2',3,3',6,6'-Hexachlorobiphenyl) using rat liver microsomes demonstrated that the (+)-PCB 136 atropisomer was preferentially metabolized, leading to an enrichment of the (-)-PCB 136 atropisomer in the system. nih.gov This enantioselective metabolism results in the formation of hydroxylated metabolites (OH-PCBs) in a stereospecific manner. nih.govnih.gov

Similarly, research on PCB 132 (2,2',3,3',4,6'-Hexachlorobiphenyl) using human liver microsomes revealed atropselective oxidation. biorxiv.org The study showed that the biotransformation of PCB 132 produced different major metabolites depending on the starting atropisomer, and the process displayed inter-individual differences among human donors. biorxiv.org The second eluting atropisomer of PCB 132 was preferentially metabolized, leading to an enrichment of specific atropisomers of its hydroxylated metabolites. biorxiv.org

This phenomenon has significant toxicological implications. For instance, the sensitization of ryanodine (B192298) receptors, a mechanism of PCB neurotoxicity, has been shown to be enantiospecific for PCB 136, with only the (-)-PCB 136 atropisomer being active. nih.govnih.gov Therefore, the atropselective metabolism that leads to an enrichment of this specific atropisomer could potentially amplify its neurotoxic effects. nih.gov

Table 2: Research Findings on Atropselective Biotransformation of Hexachlorobiphenyls

PCB Congener Experimental System Key Findings on Atropselectivity Citation
PCB 136 (2,2',3,3',6,6'-Hexachlorobiphenyl) Rat Liver Microsomes Preferential metabolism of (+)-PCB 136, leading to an enrichment of (-)-PCB 136. Formation of hydroxylated metabolites was enantioselective. nih.gov
PCB 136 (2,2',3,3',6,6'-Hexachlorobiphenyl) Rat Tissue Slices Enantioselective formation of 5-OH-PCB 136 from (+)-PCB 136 and 4-OH-PCB 136 from (-)-PCB 136. nih.gov
PCB 132 (2,2',3,3',4,6'-Hexachlorobiphenyl) Human Liver Microsomes Atropselective oxidation with enrichment of the first eluting atropisomer of the 3'-140 metabolite and the second eluting atropisomer of the 5'-132 metabolite. biorxiv.org
PCB 95 (2,2',3,5',6-Pentachlorobiphenyl) Transgenic Mouse Models Genotype-dependent differences in the enrichment of the aS-PCB 95 atropisomer were observed in female mice. acs.orgnih.gov

Q & A

Q. How can structural differences between hexachlorobiphenyl congeners be resolved analytically?

Structural elucidation requires techniques like gas chromatography-mass spectrometry (GC-MS) coupled with high-resolution mass analyzers to distinguish chlorine substitution patterns. For example, 2,3,3',4',5,6-Hexachlorobiphenyl (PCB 163, CAS 74472-44-9) can be differentiated from 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156, CAS 38380-08-4) by their unique fragmentation patterns and retention times . Reference standards (e.g., 100 µg/mL in hexane solutions) are critical for calibration .

Q. What experimental methods are used to determine physicochemical properties like logP and pKa?

  • logP (octanol-water partition coefficient): Measured via shake-flask methods or reversed-phase HPLC, with values typically ~7.6 for this compound, indicating high lipophilicity and bioaccumulation potential .
  • pKa: Determined using potentiometric titration or computational models. For example, hydroxylated metabolites of similar congeners (e.g., 4-OH-PCB 187) exhibit pKa values ranging from 4.68 to 8.84, influencing ionization in environmental matrices .

Q. How should this compound be stored to prevent degradation?

Store in hexane or isooctane solutions at concentrations ≤100 µg/mL, sealed under inert gas (e.g., nitrogen), and refrigerated at -20°C to minimize photolytic or thermal decomposition. Avoid exposure to UV light .

Advanced Research Questions

Q. What metabolic pathways are associated with this compound, and how do its metabolites influence toxicity?

Metabolism involves cytochrome P450 (CYP450) enzymes , producing hydroxylated metabolites (e.g., 4'-OH-PCB 185, pKa 6.94) that exhibit endocrine-disrupting activity. These metabolites can bind to thyroid hormone transporters or estrogen receptors, complicating toxicity assessments . In vitro assays using liver microsomes are recommended to identify species-specific metabolic rates .

Q. How do chlorine substitution patterns affect dioxin-like toxicity via aryl hydrocarbon receptor (AhR) activation?

Coplanar congeners with chlorines at positions 3, 4, and 5 (e.g., PCB 156) exhibit stronger AhR binding due to structural similarity to 2,3,7,8-TCDD. Use reporter gene assays (e.g., DR-CALUX) to quantify AhR activation potency. PCB 163, with non-coplanar chlorines, shows weaker activity, highlighting the role of steric hindrance .

Q. How can computational models predict environmental fate or toxicity of hexachlorobiphenyls?

3D-QSAR and molecular docking models correlate chlorine positions with properties like binding affinity or biodegradation rates. For example, chlorine at position 6 in PCB 163 reduces steric hindrance, enhancing solubility compared to PCB 156 . Validate predictions with experimental data on half-lives or bioaccumulation factors .

Q. What analytical challenges arise when quantifying trace levels of this compound in complex matrices?

Matrix effects from lipids or co-eluting contaminants require cleanup steps (e.g., gel permeation chromatography) and isotopic dilution (e.g., [¹³C]-labeled internal standards). Detection limits ≤0.1 pg/g in tissue samples are achievable using GC-HRMS .

Data Contradictions and Validation

Q. How should conflicting pKa or logP values in literature be addressed?

Discrepancies often arise from varying experimental conditions (e.g., solvent systems). Cross-validate using multi-method approaches (e.g., computational predictions via SPARC or experimental titrations) and reference certified standards (e.g., NIST SRM 1493) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.